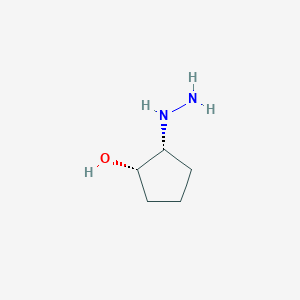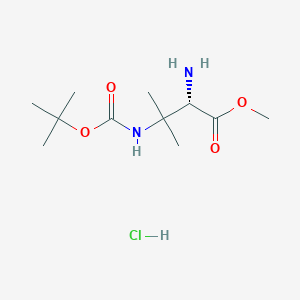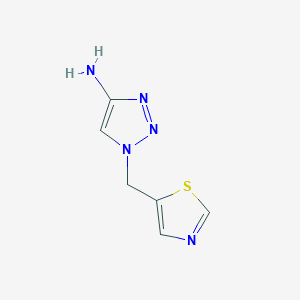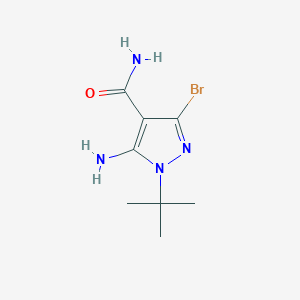
(1S,2R)-2-Hydrazineylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-Hydrazineylcyclopentan-1-ol is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of a hydrazine group attached to a cyclopentane ring, which also bears a hydroxyl group. The stereochemistry of this compound is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Hydrazineylcyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentanone with hydrazine under controlled conditions. The reaction typically requires a catalyst and is conducted in a solvent such as ethanol or methanol. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired stereochemistry is achieved.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product. The industrial synthesis also emphasizes cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Hydrazineylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazine group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields cyclopentanone derivatives, while reduction of the hydrazine group produces cyclopentylamines.
Scientific Research Applications
(1S,2R)-2-Hydrazineylcyclopentan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research explores its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S,2R)-2-Hydrazineylcyclopentan-1-ol exerts its effects involves interactions with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to inhibition of enzyme activity. The hydroxyl group may also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-Bromocyclopentanol: Similar in structure but with a bromine atom instead of a hydrazine group.
(1S,2R)-2-Aminocyclopentanol: Contains an amino group instead of a hydrazine group.
Uniqueness
(1S,2R)-2-Hydrazineylcyclopentan-1-ol is unique due to the presence of both a hydrazine and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Its specific stereochemistry also plays a crucial role in its interactions with other molecules, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C5H12N2O |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(1S,2R)-2-hydrazinylcyclopentan-1-ol |
InChI |
InChI=1S/C5H12N2O/c6-7-4-2-1-3-5(4)8/h4-5,7-8H,1-3,6H2/t4-,5+/m1/s1 |
InChI Key |
AVNLGJQEAPPVNR-UHNVWZDZSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](C1)O)NN |
Canonical SMILES |
C1CC(C(C1)O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2S)-2-((Benzylamino)methyl)-1-(4-chloro-3-fluorophenyl)propane-1,3-diol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13336661.png)
![6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one O-(tert-butyl) oxime](/img/structure/B13336666.png)


![tert-Butyl[sulfanyl(carbonothioyl)]amine](/img/structure/B13336688.png)




![(1S,4S,5S)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13336714.png)



